molecular formula C9H7N3S B3023634 4-Phenyl-1,3,5-triazine-2-thiol CAS No. 1000018-63-2

4-Phenyl-1,3,5-triazine-2-thiol

Cat. No.: B3023634
CAS No.: 1000018-63-2
M. Wt: 189.24 g/mol
InChI Key: HZDDITRJLSQBSK-UHFFFAOYSA-N
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Description

4-Phenyl-1,3,5-triazine-2-thiol is a heterocyclic compound featuring a triazine core substituted with a phenyl group at position 4 and a thiol (-SH) group at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves halogen displacement reactions on cyanuric chloride derivatives, followed by functionalization with phenyl groups and thiolation steps . The compound’s nucleophilic thiol and electron-deficient triazine ring enable diverse reactivity, including alkylation and cross-coupling reactions, which are critical for developing bioactive molecules or functional materials.

Properties

IUPAC Name

6-phenyl-1H-1,3,5-triazine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c13-9-11-6-10-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDDITRJLSQBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,3,5-triazine-2-thiol typically involves the reaction of benzaldehyde with thiourea in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired triazine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiol (-SH) group acts as a nucleophile, participating in substitutions with electrophilic reagents.

Example Reactions:

  • Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form thioethers:

    4 Phenyl 1 3 5 triazine 2 thiol+CH3IBase4 Phenyl 1 3 5 triazine 2 methylthio +HI\text{4 Phenyl 1 3 5 triazine 2 thiol}+\text{CH}_3\text{I}\xrightarrow{\text{Base}}\text{4 Phenyl 1 3 5 triazine 2 methylthio }+\text{HI}

    Conditions: Triethylamine in THF at 0–25°C.

  • Amination: Reacts with amines (e.g., aniline) to form thioamide derivatives via nucleophilic displacement.

Key Data:

Reaction TypeReagentProductYield (%)Reference
AlkylationMethyl iodide2-(Methylthio)-4-phenyl-1,3,5-triazine72–85
AminationAniline2-(Phenylamino)-4-phenyl-1,3,5-triazine68

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids, depending on reaction conditions.

Example Reactions:

  • Disulfide Formation:

    24 Phenyl 1 3 5 triazine 2 thiolH2O24 Phenyl 1 3 5 triazine 2 disulfide+H2O2\,\text{4 Phenyl 1 3 5 triazine 2 thiol}\xrightarrow{\text{H}_2\text{O}_2}\text{4 Phenyl 1 3 5 triazine 2 disulfide}+\text{H}_2\text{O}

    Conditions: Hydrogen peroxide (30%) in ethanol at 25°C.

  • Sulfonic Acid Formation:

    4 Phenyl 1 3 5 triazine 2 thiolKMnO4,H2SO44 Phenyl 1 3 5 triazine 2 sulfonic acid\text{4 Phenyl 1 3 5 triazine 2 thiol}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{SO}_4}\text{4 Phenyl 1 3 5 triazine 2 sulfonic acid}

    Conditions: Strong oxidizing agents under acidic conditions.

Key Data:

ProductOxidizing AgentTemperature (°C)Yield (%)Reference
DisulfideH2_2O2_22590
Sulfonic AcidKMnO4_48065

Coordination with Metal Ions

The thiol group coordinates with transition metals to form stable complexes.

Example Reaction:

4 Phenyl 1 3 5 triazine 2 thiol+Cu NO3 2[Cu(triazine thiolate)2]+2HNO3\text{4 Phenyl 1 3 5 triazine 2 thiol}+\text{Cu NO}_3\text{ }_2\rightarrow [\text{Cu}(\text{triazine thiolate})_2]+2\,\text{HNO}_3

Conditions: Aqueous ethanol, pH 7–8.

Key Findings:

  • Forms octahedral complexes with Cu2+^{2+} and Fe3+^{3+}, characterized by UV-Vis and ESR spectroscopy.

  • These complexes exhibit catalytic activity in oxidation reactions.

Electrophilic Aromatic Substitution

The electron-deficient triazine ring undergoes substitution at specific positions.

Example Reaction:

  • Chlorination:

    4 Phenyl 1 3 5 triazine 2 thiol+Cl2FeCl34 Phenyl 6 chloro 1 3 5 triazine 2 thiol\text{4 Phenyl 1 3 5 triazine 2 thiol}+\text{Cl}_2\xrightarrow{\text{FeCl}_3}\text{4 Phenyl 6 chloro 1 3 5 triazine 2 thiol}

    Conditions: Lewis acid catalysis .

Key Data:

Position SubstitutedReagentProductYield (%)Reference
6-positionCl2_26-Chloro-4-phenyl-1,3,5-triazine-2-thiol58

Scientific Research Applications

Pharmaceutical Applications

Inhibitor of Dihydrofolate Reductase (DHFR)

4-Ph-TT has been studied for its potential as an inhibitor of dihydrofolate reductase (DHFR), an important enzyme in the synthesis of nucleic acids and a target for cancer and parasitic infections. Research indicates that 4-Ph-TT exhibits significant inhibitory activity against DHFR, making it a lead compound in the development of antifolate agents .

Antioxidant Properties

Compounds with thiol groups are often noted for their antioxidant properties. This characteristic may contribute to the therapeutic potential of 4-Ph-TT in treating oxidative stress-related diseases.

Molecular Biology Applications

Labeling and Modifying Biomolecules

The thiol group of 4-Ph-TT enables it to react with various biomolecules, including proteins and peptides. Researchers have utilized this property to label specific cysteine residues in proteins, facilitating studies on protein structure and function. Such modifications are crucial for understanding protein interactions and mechanisms.

Affinity Chromatography

By attaching 4-Ph-TT to solid supports, researchers can create affinity chromatography columns that selectively capture target biomolecules from complex mixtures. This technique is valuable for purifying proteins or other biomolecules, enhancing the efficiency of biochemical assays.

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of triazine compounds exhibit significant antimicrobial activity against various pathogens including E. coli and S. aureus. The structural similarities between these derivatives and 4-Ph-TT suggest potential applications in developing new antimicrobial agents .

Case Study 2: Drug Discovery

In drug discovery research, 4-Ph-TT has been employed as a scaffold for synthesizing new compounds aimed at targeting DHFR. Molecular docking studies have shown that the spatial arrangement of the thiol group enhances binding affinity to the enzyme, indicating its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Properties
4-Amino-6-phenyl-1,3,5-triazineContains an amino group; used as dyeExhibits different solubility properties
4-Methylthio-6-phenyltriazineContains a methylthio group; potential agrochemicalEnhanced stability against hydrolysis
4-(N,N-Dimethylamino)-6-phenyltriazineContains a dimethylamino group; used in dyesExhibits strong electron-donating properties

These compounds demonstrate variations in functional groups that affect their solubility, reactivity, and biological activity compared to 4-Ph-TT.

Mechanism of Action

The mechanism of action of 4-Phenyl-1,3,5-triazine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazine ring can interact with nucleic acids and other biomolecules, affecting their function. These interactions can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues of 4-Phenyl-1,3,5-triazine-2-thiol, highlighting substituent variations and their implications:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications References
This compound Phenyl (4), Thiol (2) 215.25 (est.) Intermediate for drug synthesis
4-Amino-6-phenyl-1,3,5-triazine-2-thiol Amino (4), Phenyl (6), Thiol (2) 231.28 Alkylation for hybrid pharmacophores
4-Amino-6-(piperidin-1-yl)-1,3,5-triazine-2-thiol Amino (4), Piperidinyl (6), Thiol (2) 254.34 Anticoagulant activity (Factor Xa inhibition)
4-Amino-6-biphenyl-4-yl-1,3,5-triazine-2-thiol Amino (4), Biphenyl (6), Thiol (2) 282.36 Irritant hazard; structural complexity
4-Amino-6-(5-methylfuran-3-yl)-1,3,5-triazine-2-thiol Amino (4), 5-Methylfuran (6), Thiol (2) 208.24 Heterocyclic solubility modulation

Physicochemical Properties

  • Solubility: Substitution with polar groups (e.g., amino) improves aqueous solubility, whereas hydrophobic groups (e.g., biphenyl) enhance lipid membrane permeability .
  • Electronic Effects: Electron-withdrawing triazine cores combined with electron-donating substituents (e.g., furan in 4-Amino-6-(5-methylfuran-3-yl)-1,3,5-triazine-2-thiol) modulate redox properties and stability .

Biological Activity

Overview

4-Phenyl-1,3,5-triazine-2-thiol is a heterocyclic compound notable for its diverse biological activities. It belongs to the triazine class and features a phenyl group at the 4-position and a thiol group at the 2-position of the triazine ring. This compound has garnered attention for its potential applications in medicinal chemistry due to its antimicrobial, antifungal, and anticancer properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The thiol group can participate in nucleophilic substitution reactions, allowing for interactions with various biological targets.
  • Electrophilic Addition : The triazine ring can undergo electrophilic addition reactions, particularly at nitrogen atoms, which may influence its reactivity with biological molecules .
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and microbial resistance .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial activities against various bacterial strains and fungi. Studies have shown that it effectively inhibits the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has demonstrated cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)
A549 (Lung Cancer)0.20
MCF-7 (Breast Cancer)1.25
HeLa (Cervical Cancer)1.03
HepG2 (Liver Cancer)12.21

These findings suggest that this compound may act as a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are critical in regulating cell growth and metabolism .

Study on Anticancer Activity

In a recent study, derivatives of 4-Phenyl-1,3,5-triazine were synthesized and tested for their anticancer effects. The results indicated that certain derivatives exhibited potent inhibitory effects on cell proliferation in various cancer models. For instance, one derivative showed an IC50 value of 15.83 µM against MDA-MB321 breast cancer cells .

Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against Escherichia coli and Pseudomonas aeruginosa. The results demonstrated a significant reduction in bacterial viability upon treatment with varying concentrations of this compound, highlighting its potential as a therapeutic agent in treating bacterial infections .

Q & A

Q. What are the standard synthetic routes for 4-Phenyl-1,3,5-triazine-2-thiol, and how can purity be validated?

  • Methodological Answer : A common approach involves condensation reactions of thiourea derivatives with phenyl-substituted precursors. For example, refluxing phenylhydrazine derivatives with thiocyanate-containing reagents in acidic conditions (e.g., acetic acid) can yield the target compound . Post-synthesis, purity validation typically employs thin-layer chromatography (TLC) with toluene-ethyl acetate-water (8.7:1.2:1.1) as the solvent system, visualized via iodine vapor . Recrystallization using ethanol or acetic acid/water mixtures (1:1) further refines purity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify aromatic protons (δ 7.2–8.1 ppm) and thiocarbonyl carbons (δ ~180 ppm). Tautomerism between thiol and thione forms may cause spectral discrepancies, requiring variable-temperature NMR for resolution .
  • FT-IR : Confirms the presence of -SH (2550–2650 cm1^{-1}) and triazine ring vibrations (1500–1600 cm1^{-1}) .

Q. How can computational tools like CHARMM assist in modeling this compound’s behavior?

  • Methodological Answer : CHARMM enables energy minimization and molecular dynamics simulations to predict conformational stability. Parameters for the triazine ring and thiol group must be validated against crystallographic data. A sample protocol includes:
  • Energy Minimization : Use steepest descent followed by Newton-Raphson methods.
  • Dynamics Simulation : Run at 300 K with a 1-fs timestep for 100 ps .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Methodological Answer : Key variables include solvent choice, temperature, and catalyst. A comparative study using anhydrous sodium acetate in acetic anhydride (reflux at 120°C for 3 hours) increased yields to ~75% versus 50% in non-catalytic conditions .
Condition Solvent Catalyst Yield
Reflux, 3 hoursAcetic anhydrideSodium acetate75%
Reflux, 2 hoursEthanolNone50%

Q. How to resolve contradictions in reported biological activity data (e.g., antitumor IC50_{50}50​)?

  • Methodological Answer : Discrepancies often arise from assay protocols. For example:
  • Cell Line Variability : Test against multiple lines (e.g., HeLa vs. MCF-7) .
  • Dose-Response Curves : Use 8-point dilution series (0.1–100 μM) with 48-hour exposure.
  • Control Normalization : Include cisplatin as a positive control to calibrate activity thresholds .

Q. What strategies address discrepancies between computational predictions and experimental results for tautomer stability?

  • Methodological Answer :
  • In Silico Adjustments : Refine force field parameters (e.g., AMBER vs. CHARMM) to better model sulfur electronegativity .
  • Experimental Validation : Perform X-ray crystallography to confirm dominant tautomeric forms in the solid state .

Methodological Resources Table

Technique Application Key Reference
TLC (toluene:ethyl acetate)Purity assessment post-synthesis
CHARMM dynamicsConformational stability prediction
VT-NMRResolving thiol/thione tautomerism
Recrystallization (EtOH)Purification of crude product

Key Challenges & Future Directions

  • Synthetic Scalability : Explore microwave-assisted synthesis to reduce reaction times.
  • Biological Mechanism : Use molecular docking to identify protein targets (e.g., PARP-1 inhibition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Phenyl-1,3,5-triazine-2-thiol
Reactant of Route 2
4-Phenyl-1,3,5-triazine-2-thiol

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